5-(Hydroxymethyl)piperidin-2-one
Overview
Description
5-(Hydroxymethyl)piperidin-2-one is a chemical compound that belongs to the class of organic compounds known as piperidinones. Piperidinones are a subclass of lactams, which are cyclic amides. They are characterized by a 6-membered ring structure that includes one nitrogen atom and a ketone group. The hydroxymethyl group attached to the 5-position of the piperidin-2-one ring adds to the chemical's reactivity and potential for further functionalization.
Synthesis Analysis
The synthesis of substituted 5-(hydroxymethyl)piperazin-2-ones, which are closely related to 5-(hydroxymethyl)piperidin-2-ones, has been established using an automated synthesis process involving chiral α-bromocarboxylic acids and Garner's aldehyde . This method is noted for its efficiency and safety, as the automated synthesizer allows for controlled reagent addition. The synthesis of related piperidine alkaloids, such as 5-hydroxyhomopipecolic acid and 5-hydroxysedamine, involves key steps like ring opening of α-aminobutyrolactone and cascade reactions .
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(hydroxymethyl)piperidin-2-one has been studied using X-ray crystallography and density functional theory (DFT) . These studies provide insights into the conformational flexibility of the piperidine ring and the influence of substituents on the overall molecular geometry. The presence of hydroxymethyl groups and other substituents can lead to various intermolecular interactions, such as hydrogen bonding, which can affect the crystal packing and stability of the compound .
Chemical Reactions Analysis
The reactivity of piperidin-2-ones can be inferred from studies on similar compounds. For instance, the synthesis of O-substituted derivatives of piperidine involves coupling reactions and substitutions at the oxygen atom . The presence of the hydroxymethyl group in 5-(hydroxymethyl)piperidin-2-one would likely offer additional sites for chemical reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While specific studies on the physical and chemical properties of 5-(hydroxymethyl)piperidin-2-one are not provided, related research on piperidine derivatives reveals that these compounds can exhibit significant biological activity . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the hydroxymethyl group and the overall molecular structure. The chemical properties, including reactivity and stability, can be deduced from the molecular and crystal structure analyses, which show the potential for hydrogen bonding and other intermolecular interactions .
Scientific Research Applications
Molecular Binding and Disease Treatment
5-Hydroxy-1-methylpiperidin-2-one (5-HMP) is identified in various medicinal plants and has applications in treating diseases like cancer, depression, and inflammatory problems. It's particularly notable for its interaction with Human Serum Albumin (HSA), a key protein in blood plasma. HSA's ability to bind with various drugs and substances like 5-HMP makes it crucial in drug delivery and pharmacokinetics. This binding capability is significant for understanding the bioavailability of drugs and their distribution in the body (Alagar Yadav et al., 2018).
Synthesis and Chemical Analysis
The synthesis of related compounds like cis-4-(Sulfomethyl)piperidine-2-carboxylic acid, derived from 4-(hydroxymethyl) pyridine, demonstrates the chemical versatility and potential applications of 5-(Hydroxymethyl)piperidin-2-one in producing various biochemical compounds (Hadri & Leclerc, 1993).
Pharmacological and Biological Activities
1-Deoxynojirimycin, a derivative of 5-(Hydroxymethyl)piperidin-2-one, shows significant pharmacological activities such as anti-hyperglycemic, anti-virus, and anti-tumor functions. This demonstrates the compound's relevance in medical research and drug development (Tong et al., 2018).
Chemical Reactivity Studies
Studies on the chemical reactivity of compounds like 5-(hydroxymethyl)-2-furaldehyde with amino acids, including lysine and glycine, provide insights into the potential biochemical interactions and applications of 5-(Hydroxymethyl)piperidin-2-one in various biological systems (Nikolov & Yaylayan, 2011).
Synthesis of Amino Acids
The compound's role in the synthesis of specific amino acids, like (2S,5R)-5-hydroxylysine, crucial for collagen and other proteins, highlights its importance in biochemistry and pharmaceuticals (Marin et al., 2002).
Safety And Hazards
When handling 5-(Hydroxymethyl)piperidin-2-one, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Piperidines, including 5-(Hydroxymethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field and suggesting that future research will continue to explore the synthesis and applications of piperidines.
properties
IUPAC Name |
5-(hydroxymethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-1-2-6(9)7-3-5/h5,8H,1-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQVPLMNHXQYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572257 | |
Record name | 5-(Hydroxymethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)piperidin-2-one | |
CAS RN |
146059-77-0 | |
Record name | 5-(Hydroxymethyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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